

HPLC Method for the Analysis of DL-Ornithine in Biological Samples

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Compound of Interest

Compound Name: **DL-Ornithine**

Cat. No.: **B143873**

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Application Note and Protocol

Introduction

Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia in the body.^{[1][2]} The determination of ornithine levels in biological samples such as plasma, urine, and cell culture media is essential for the diagnosis and monitoring of various metabolic disorders, as well as in research settings to understand its role in cellular functions like cell growth and differentiation.^[3] This application note provides a detailed protocol for the analysis of **DL-Ornithine** in biological samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection.

Due to their polar nature and lack of a strong chromophore, amino acids like ornithine are challenging to analyze directly by conventional reversed-phase HPLC.^{[3][4]} To overcome this, a derivatization step is employed to enhance their hydrophobicity and introduce a UV-active or fluorescent moiety, thereby improving chromatographic retention and detection sensitivity.^{[4][5]} Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.^{[5][6]}

This document outlines a robust and validated HPLC method suitable for the quantitative analysis of ornithine in complex biological matrices, providing researchers, scientists, and drug development professionals with a reliable analytical tool.

Quantitative Data Summary

The following table summarizes the performance characteristics of a representative HPLC method for ornithine analysis.

Parameter	Value	Reference
Linearity Range	2.5 to 37.5 $\mu\text{g/mL}$	[7]
Correlation Coefficient (R^2)	> 0.999	[7]
Limit of Detection (LOD)	3.3 σ/S	[7]
Limit of Quantification (LOQ)	10 σ/S	[7]
Intra-day Precision (%RSD)	1.1%	[1]
Inter-day Precision (%RSD)	3.5%	[1]
Average Recovery	99.37%	[8]

Note: σ represents the standard deviation of the response (y-intercept) and S is the slope of the calibration curve.[7]

Experimental Protocols

This section details the methodology for the analysis of **DL-Ornithine** in biological samples using a reversed-phase HPLC method with pre-column derivatization.

Materials and Reagents

- **DL-Ornithine** standard
- Acetonitrile (HPLC grade)[5][7]
- Methanol (HPLC grade)[5]
- Water (HPLC grade or Milli-Q)[7]
- Orthophosphoric acid[7]

- Potassium dihydrogen phosphate[8]
- o-Phthalaldehyde (OPA)[4]
- 9-Fluorenylmethyl chloroformate (FMOC-Cl)[5][6]
- Borate buffer[4]
- Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
- 0.45 μ m membrane filters[7]

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a quaternary or binary pump, an autosampler with derivatization capabilities, a column oven, and a UV or fluorescence detector.[7]
- Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 μ m) or equivalent.[7]
- Mobile Phase A: 0.1% Orthophosphoric acid in water.[7]
- Mobile Phase B: Acetonitrile.[7]
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	50	50
25	5	95
30	95	5

- Flow Rate: 1.0 mL/min.[7][8]
- Column Temperature: 30 °C.[9]
- Injection Volume: 10 μ L.[7]

- Detection:
 - UV Detector: 225 nm.[7]
 - Fluorescence Detector (for OPA/FMOC derivatization): Excitation 338 nm, Emission 390 nm.[4]

Sample Preparation

- To 100 μL of plasma or serum, add 200 μL of cold acetonitrile or 10% trichloroacetic acid to precipitate proteins.[1]
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.45 μm syringe filter.
- The filtered supernatant is now ready for the derivatization step.
- Centrifuge the urine sample to remove any particulate matter.
- Dilute the urine sample 1:10 with HPLC grade water.[10]
- Filter the diluted sample through a 0.45 μm syringe filter.[10]
- The filtered sample is ready for derivatization.
- Centrifuge the cell culture media to remove cells and debris.[11]
- The supernatant can typically be used directly for derivatization, or a protein precipitation step (as described for plasma/serum) can be performed if the media contains high concentrations of protein.
- Filter the sample through a 0.45 μm syringe filter.

Automated Pre-Column Derivatization (OPA/FMOC Method)

This procedure can be automated using a programmable autosampler.[\[4\]](#)[\[5\]](#)

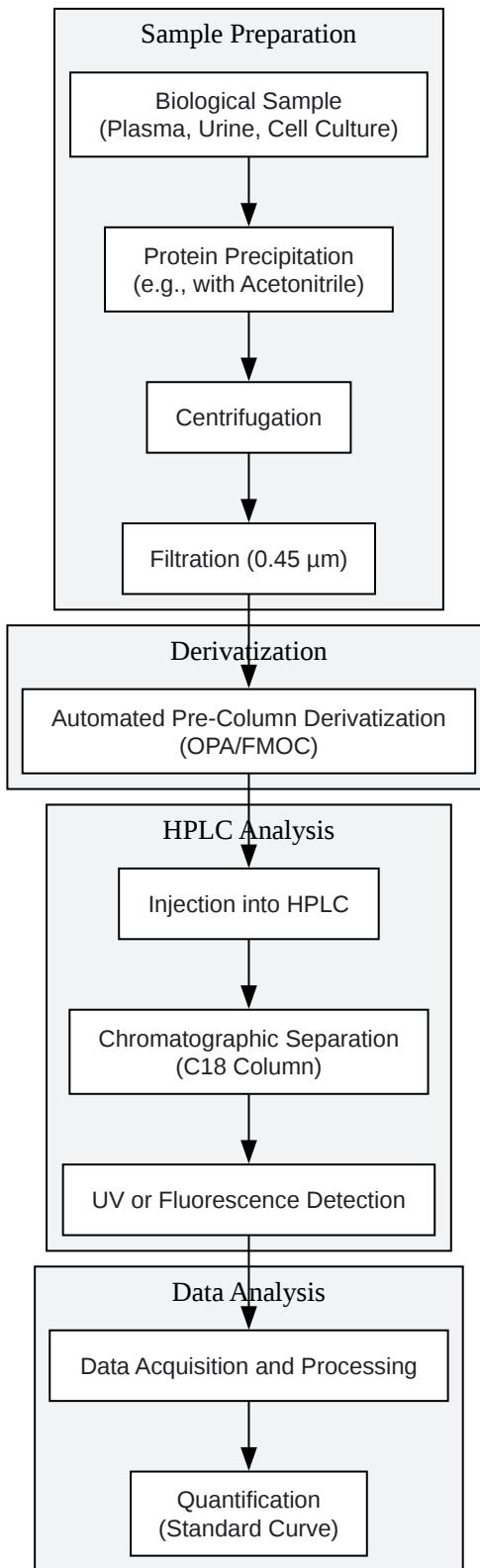
- Transfer the filtered sample supernatant to an autosampler vial.
- The autosampler is programmed to perform the following sequence:
 - Aspirate 5 μ L of the sample.
 - Aspirate 12.5 μ L of Borate buffer.[\[4\]](#)
 - Mix the sample and buffer in the injection loop.
 - Aspirate 2.5 μ L of OPA reagent.[\[4\]](#)
 - Mix thoroughly.
 - Allow a reaction time of 1 minute.
 - Aspirate 5.0 μ L of FMOC reagent.[\[4\]](#)
 - Mix thoroughly.
 - Allow a reaction time of 2 minutes.
 - Inject the derivatized sample into the HPLC system.

Standard Curve Preparation

- Prepare a stock solution of **DL-Ornithine** (e.g., 1 mg/mL) in HPLC grade water.
- Perform serial dilutions to prepare working standards with concentrations ranging from 2.5 to 37.5 μ g/mL.[\[7\]](#)
- Derivatize the standards using the same procedure as the samples.
- Inject the derivatized standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

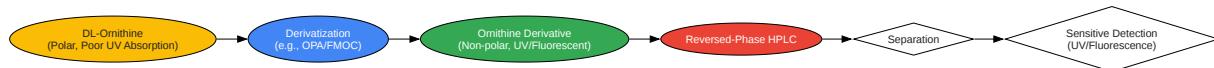
Experimental Workflow



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Caption: Workflow for HPLC analysis of **DL-Ornithine** in biological samples.

Logical Relationship of Method Components



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Caption: Rationale for the derivatization-based HPLC method.

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